molecular formula C21H20O7 B1675298 Licofuranocoumarin CAS No. 329319-07-5

Licofuranocoumarin

Cat. No. B1675298
M. Wt: 384.4 g/mol
InChI Key: GAUFLNQQCSXBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licofuranocoumarin belongs to the class of organic compounds known as hydroxyisoflavonoids. These are organic compounds containing an isoflavonoid skeleton carrying one or more hydroxyl groups. Licofuranocoumarin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licofuranocoumarin is primarily located in the membrane (predicted from logP). Outside of the human body, licofuranocoumarin can be found in herbs and spices. This makes licofuranocoumarin a potential biomarker for the consumption of this food product.

properties

CAS RN

329319-07-5

Product Name

Licofuranocoumarin

Molecular Formula

C21H20O7

Molecular Weight

384.4 g/mol

IUPAC Name

6-(2,4-dihydroxyphenyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H20O7/c1-21(2,25)18-8-14-16(27-18)9-17-13(19(14)26-3)7-12(20(24)28-17)11-5-4-10(22)6-15(11)23/h4-7,9,18,22-23,25H,8H2,1-3H3

InChI Key

GAUFLNQQCSXBPK-UHFFFAOYSA-N

SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)O

Appearance

Solid powder

melting_point

242°C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Licofuranocoumarin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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